![molecular formula C11H14ClN3O3S B2884729 2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide CAS No. 2411297-32-8](/img/structure/B2884729.png)
2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide is a chemical compound . It is an important boronic acid derivative, which was obtained by a five-step substitution reaction . Its structure was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .
Synthesis Analysis
The synthesis of this compound involves a five-step substitution reaction . In a study, catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters was reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide was confirmed by various spectroscopy methods and X-ray diffraction . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization . The molecular electrostatic potential and frontier molecular orbital of the compound were further studied using density functional theory .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis, especially in the intermediates often used in boronic acid compounds . One of the most famous reactions is the Suzuki–Miyaura reaction . Chlorine-containing compounds are often used in the pharmaceutical industry .properties
IUPAC Name |
2-chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3S/c1-7-6-13-10(12)5-9(7)11(16)14-19(17,18)15(2)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVHROKXMNCQNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)NS(=O)(=O)N(C)C2CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide |
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